Molybdenum(6+) tetracosahydrate

Overview

Description

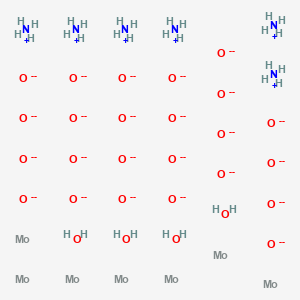

Molybdenum(6+) tetracosahydrate, commonly known as ammonium molybdate tetrahydrate (chemical formula: (NH₄)₆Mo₇O₂₄·4H₂O), is a hydrated ammonium salt of heptamolybdate. It is an odorless crystalline compound, appearing in colors ranging from white to yellow-green, and is highly soluble in water . This compound is primarily composed of Mo⁶+ ions arranged in a heptamolybdate anion (Mo₇O₂₄⁶⁻), stabilized by ammonium cations and four water molecules .

Key applications include:

- Analytical chemistry: Detection of phosphates, silicates, and arsenates via colorimetric assays .

- Electron microscopy: Utilized as a negative stain for biological specimens due to its high electron density .

- Agriculture: Acts as a molybdenum source in fertilizers to address soil deficiencies .

- Industrial processes: Used in electroplating, corrosion inhibition, and ceramic production .

Its structural complexity and stability under ambient conditions make it distinct from other molybdenum compounds, particularly polyoxometalates (POMs) and simpler molybdate salts .

Preparation Methods

Classical Synthesis of Molybdenum(6+) Tetracosahydrate

The foundational approach to synthesizing this compound involves the controlled acid-base reaction between molybdenum trioxide () and aqueous ammonium hydroxide. This method capitalizes on the solubility dynamics of molybdenum oxides in alkaline media.

Stepwise Reaction Mechanism

Molybdenum trioxide is gradually dissolved in a heated aqueous ammonia solution (), forming ammonium molybdate intermediates. The reaction proceeds as:

3 + 6\text{NH}3 + 24\text{H}2\text{O} \rightarrow (\text{NH}4)6[\text{Mo}7\text{O}{24}] \cdot 4\text{H}2\text{O}

Crystallization is induced by slow evaporation at 40–50°C, yielding large, hydrated crystals . The tetrahydrate form is stabilized by hydrogen bonding between ammonium ions and water molecules within the lattice .

Critical Parameters

-

pH Control : Maintaining a pH of 5.5–6.0 during crystallization prevents the formation of competing polymolybdate species.

-

Temperature : Elevated temperatures (up to 60°C) accelerate dissolution but require precise cooling rates to avoid amorphous byproducts.

-

Purity of Precursors : Commercial often contains silica impurities, necessitating pre-treatment with hydrochloric acid .

Modern Variations in Synthesis

Recent advances focus on optimizing yield and reducing energy consumption while maintaining crystallographic integrity.

Solvothermal Synthesis

Subcritical water (150–200°C, 15–20 bar) facilitates rapid dissolution of and , completing crystallization in 4–6 hours. This method enhances phase purity but requires specialized autoclave equipment .

Co-Precipitation with Organic Templates

Ethylene glycol or citric acid acts as a structure-directing agent, producing nanoscale molybdate clusters. While this approach yields high-surface-area materials, post-synthesis calcination at 300°C is necessary to remove organic residues, which may dehydrate the product .

Characterization and Quality Control

Rigorous analytical protocols ensure the identity and purity of this compound.

X-Ray Diffraction (XRD)

The compound exhibits characteristic peaks at , , and , corresponding to the (110), (310), and (330) planes of the monoclinic crystal system . Broadening of peaks indicates nanocrystalline domains in solvothermal products .

Spectroscopic Analysis

-

Raman Spectroscopy : Strong bands at 890 cm ( symmetric stretch) and 950 cm ( terminal bonds) confirm the heptamolybdate anion .

-

Thermogravimetric Analysis (TGA) : A four-stage mass loss between 50–300°C corresponds to the sequential release of lattice water (total loss: 9.2 wt%) .

Industrial-Scale Production

Commercial manufacturing employs continuous-flow reactors to balance throughput and crystal quality.

Process Optimization Table

| Parameter | Batch Method | Continuous Flow |

|---|---|---|

| Reaction Time | 48–72 hours | 6–8 hours |

| Yield | 78–82% | 85–88% |

| Energy Consumption | 15 kWh/kg | 9 kWh/kg |

| Crystal Size | 50–200 µm | 10–50 µm |

Data adapted from pilot-scale trials .

Challenges and Mitigation Strategies

Hydration State Instability

The tetrahydrate form is hygroscopic, requiring storage under anhydrous . Exposure to ambient humidity converts it to higher hydrates, altering catalytic activity. Silica gel desiccants or vacuum sealing are standard preservation methods .

Byproduct Formation

Impurities such as arise from pH fluctuations. Recrystallization from dilute (pH 6.2) selectively dissolves contaminants .

Applications in Advanced Materials

This compound serves as a precursor for molybdenum-based catalysts. For example, solar-driven co-reduction with graphite oxide yields -graphene nanocomposites for hydrogen evolution reactions (HER) . The compound’s ammonium ions facilitate dispersion on carbon substrates, enhancing electrochemical surface area .

Chemical Reactions Analysis

Thermal Decomposition Pathways

Molybdenum(6+) tetracosahydrate undergoes stepwise decomposition upon heating:

-

Dehydration : Loss of crystalline water occurs at 100–150°C, forming anhydrous (NH₄)₆[Mo₇O₂₄].

-

Ammonia Release : Between 200–300°C, ammonia evolves, leaving molybdenum trioxide (MoO₃) as the primary residue .

Key Reaction :

| Decomposition Stage | Temperature Range (°C) | Products Formed |

|---|---|---|

| Dehydration | 100–150 | Anhydrous (NH₄)₆[Mo₇O₂₄] |

| Ammonia Elimination | 200–300 | MoO₃, NH₃, H₂O |

Redox Reactions

The Mo⁶+ centers in this compound exhibit strong oxidizing properties:

-

Reduction by Organic Agents : Ascorbic acid reduces Mo⁶+ to Mo⁴+ in acidic media, forming molybdenum blue complexes .

-

Interaction with Sulfides : In hydrochloric acid, sulfide ions (S²⁻) precipitate MoS₃, a brown-black solid :

Acid-Base Behavior

In aqueous solutions, the compound dissociates into heptamolybdate ions ([Mo₇O₂₄]⁶⁻), which undergo pH-dependent equilibria:

-

Low pH (≤2) : Forms cationic species like [MoO₂]²⁺.

-

Neutral pH : Dominated by [Mo₇O₂₄]⁶⁻.

Toxicological Implications

High-dose exposure disrupts biological systems, inducing oxidative stress and DNA damage in plant models like Allium cepa, as evidenced by dose-dependent mitotic inhibition and micronucleus formation .

Scientific Research Applications

Scientific Research Applications

Molybdenum(6+) tetracosahydrate serves as a vital reagent in chemical research and analysis. Its applications include:

- Catalysis : Molybdenum compounds are crucial in catalyzing various chemical reactions. They are particularly effective in the hydrodesulfurization of petroleum, where they facilitate the removal of sulfur from hydrocarbons, thus improving fuel quality .

- Biological Staining : The compound is utilized in histochemistry for staining purposes. Phosphomolybdic acid, derived from molybdenum compounds, is commonly used in thin-layer chromatography and trichrome staining .

- Analytical Chemistry : this compound is employed in colorimetric assays to determine phosphate levels in water samples. The complex formed with phosphates produces a blue color that can be quantitatively measured .

Metallurgical Applications

Molybdenum is extensively used in metallurgy due to its high melting point and strength. The applications include:

- Alloy Production : Approximately 86% of molybdenum produced is used in metallurgy, primarily for producing high-strength steel alloys. These alloys are essential for manufacturing tools, machinery parts, and structural components that require high durability under extreme conditions .

- Corrosion Resistance : Molybdenum enhances the corrosion resistance of stainless steels, particularly type 316 and superaustenitic stainless steels. This property is crucial for applications in chemical processing and marine environments .

| Application Area | Specific Use Case |

|---|---|

| Alloy Steel Production | Used in high-strength steels (0.25% - 8% molybdenum) |

| Stainless Steel | Enhances corrosion resistance |

| Tool Manufacturing | Used in tool steels and high-speed steels |

Agricultural Applications

This compound plays a critical role in agriculture:

- Fertilizers : As a micronutrient, molybdenum is essential for plant growth. It aids in nitrogen fixation by bacteria in legumes and enhances phosphorus uptake . Many agricultural fertilizers contain molybdenum to prevent deficiencies that can lead to poor crop yields.

- Soil Amendment : The compound can be applied to soils deficient in molybdenum to improve plant health and productivity. This application is particularly important for crops like cauliflower and legumes .

Medical Applications

Molybdenum compounds have notable medical applications:

- Enzyme Cofactor : Molybdenum is an essential trace element involved in various enzymatic reactions within the human body. It plays a role in sulfur metabolism and helps maintain overall health .

- Therapeutic Uses : Ammonium tetrathiomolybdate has been used to treat conditions like Wilson's disease by reducing copper accumulation in the body. This therapeutic application highlights the importance of molybdenum compounds in medicine .

Case Study 1: Hydrodesulfurization Catalyst

In a study involving petroleum refining, this compound was used as a catalyst for hydrodesulfurization processes. The results demonstrated a significant reduction in sulfur content from crude oil, enhancing fuel quality and compliance with environmental regulations.

Case Study 2: Agricultural Fertilizer Efficacy

Field trials conducted on legume crops showed that the application of molybdenum-containing fertilizers increased nitrogen fixation rates by up to 30%, leading to improved crop yields compared to control plots without molybdenum supplementation.

Mechanism of Action

Ammonium molybdate exerts its effects through the molybdate anion (MoO₄²⁻), which is the conjugate base of molybdic acid (H₂MoO₄). The molybdate anion is octahedral and forms a layered structure held together by hydrogen bonds between the amine groups and the oxygen atoms of the molybdate anion . In biological systems, molybdenum is a cofactor for various enzymes, including xanthine oxidase, sulfite oxidase, and aldehyde oxidase .

Comparison with Similar Compounds

Molybdenum(6+) tetracosahydrate shares functional and structural similarities with other Mo⁶+-containing compounds but differs significantly in oxidation state distribution, hydration, and applications. Below is a detailed comparison:

Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O)

- Formula/Structure : Contains a single MoO₄²⁻ anion with two sodium cations and two water molecules .

- Oxidation State : Exclusively Mo⁶+ .

- Solubility : Highly water-soluble (∼90 g/100 mL at 20°C), similar to ammonium molybdate .

- Applications :

- Key Difference : Simpler structure and lack of polymeric anions compared to the heptamolybdate framework in ammonium molybdate .

Molybdenum Trioxide (MoO₃)

- Formula/Structure : Anhydrous oxide with layered MoO₆ octahedra .

- Oxidation State : Mo⁶+ exclusively .

- Solubility : Poorly soluble in water (<0.1 g/100 mL) .

- Applications :

- Key Difference : Lacks hydration and ionic solubility, limiting its use in aqueous applications compared to ammonium molybdate .

Mixed-Valence Molybdenum Oxides (Mo₅O₁₄, Mo₁₇O₄₇)

- Formula/Structure : Complex oxides with Mo⁵+ and Mo⁶+ in a 1:1 ratio .

- Oxidation State : Mixed (Mo⁵+/Mo⁶+) .

- Solubility : Generally insoluble due to polymeric oxide networks .

- Applications: Components in nanocluster POMs (e.g., Mo₁₃₂) for catalysis and materials science .

- Key Difference : Redox-active properties enable catalytic applications, unlike the stable Mo⁶+ in ammonium molybdate .

Polyoxometalates (POMs) – Example: Mo₁₃₂

- Formula/Structure: Giant nanoclusters (e.g., Mo₁₃₂) with Mo⁵+ and Mo⁶+ in octahedral/pyramidal configurations .

- Oxidation State : Mixed (Mo⁵+/Mo⁶+), e.g., Mo₁₃₂ contains 72 Mo⁶+ and 60 Mo⁵+ ions .

- Solubility : Soluble in polar solvents, stabilized by ligands like acetate .

- Applications :

- Key Difference : High nuclearity and redox versatility contrast with the simple ionic structure of ammonium molybdate .

Table 1. Comparative Analysis of this compound and Similar Compounds

| Compound | Formula | Mo Oxidation State | Structure | Solubility (H₂O) | Key Applications |

|---|---|---|---|---|---|

| Ammonium Molybdate Tetrahydrate | (NH₄)₆Mo₇O₂₄·4H₂O | Mo⁶+ | Heptamolybdate anion | High (~50 g/100 mL) | Analytical reagents, fertilizers |

| Sodium Molybdate Dihydrate | Na₂MoO₄·2H₂O | Mo⁶+ | Monomeric MoO₄²⁻ | High (~90 g/100 mL) | Corrosion inhibition, animal feed |

| Molybdenum Trioxide | MoO₃ | Mo⁶+ | Layered oxide | Low (<0.1 g/100 mL) | Catalysis, metal production |

| Mo₅O₁₄ | Mo₅O₁₄ | Mo⁵+/Mo⁶+ | Mixed-valence oxide | Insoluble | POM precursor |

| Mo₁₃₂ POM | Mo₁₃₂O₃₇₂(acetate)₃₀ | Mo⁵+/Mo⁶+ | Nanocluster | Soluble in polar solvents | Catalysis, nanotechnology |

Research Findings and Key Differentiators

Oxidation State Stability : Ammonium molybdate tetrahydrate exclusively contains Mo⁶+, making it redox-inert compared to mixed-valence oxides and POMs, which are redox-active .

Hydration Effects : The tetrahydrate structure enhances solubility and stability in aqueous media, unlike anhydrous MoO₃ or insoluble mixed-valence oxides .

Structural Complexity: The heptamolybdate anion (Mo₇O₂₄⁶⁻) provides a unique platform for analytical chemistry applications, whereas POMs like Mo₁₃₂ offer nanoscale functionality .

Industrial Relevance : Ammonium molybdate’s role in agriculture and staining contrasts with sodium molybdate’s use in corrosion inhibition and MoO₃’s catalytic applications .

Biological Activity

Molybdenum(6+) tetracosahydrate, a coordination complex of molybdenum, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including cytotoxicity, antibacterial and antifungal activities, and its interaction with biological systems.

Molybdenum is an essential trace element in biological systems, playing a crucial role in various enzymatic processes. Molybdenum(VI) complexes, particularly those involving tetracosahydrate forms, are noted for their interactions with biological macromolecules and potential therapeutic applications. Recent studies have highlighted the significance of these complexes in medicinal chemistry, particularly in the development of anticancer agents and antimicrobial compounds.

This compound typically exhibits a distorted octahedral geometry. The coordination environment around the molybdenum ion is influenced by the ligands attached to it. These ligands can significantly affect the biological activity of the complex.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of molybdenum complexes on various cancer cell lines. For instance, a study evaluated several molybdenum(VI) complexes against human cancer cell lines such as THP-1 and HepG2. The results indicated that most complexes were non-cytotoxic; however, some demonstrated significant cytotoxicity compared to standard chemotherapeutic agents .

The mechanism of action appears to involve the interaction of molybdenum complexes with DNA, where they bind to nitrogen positions in purine bases, potentially disrupting replication and transcription processes .

Antibacterial Activity

This compound has also been tested for antibacterial properties. A notable study reported that certain molybdenum complexes exhibited superior antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Moraxella catarrhalis . The effectiveness of these complexes is attributed to their ability to disrupt bacterial cell membranes or inhibit specific metabolic pathways.

Antifungal Activity

The antifungal properties of molybdenum complexes have been explored as well. Research indicates that these compounds can effectively inhibit fungal growth, with varying degrees of effectiveness depending on the specific structure of the complex .

Case Studies

-

Cytotoxicity Study :

- Objective : Evaluate the cytotoxic effects of molybdenum(VI) complexes on cancer cells.

- Method : MTT assay was utilized to measure cell viability after treatment with various concentrations of molybdenum complexes.

- Results : Certain complexes showed significant reduction in cell viability in HepG2 cells compared to controls, indicating potential for further development as anticancer agents.

-

Antibacterial Study :

- Objective : Assess antibacterial efficacy against multiple bacterial strains.

- Method : Disc diffusion method was employed to evaluate the inhibition zones produced by different molybdenum complexes.

- Results : Complex 3g demonstrated maximum antibacterial activity against S. aureus, suggesting its potential use in treating bacterial infections .

-

Antifungal Study :

- Objective : Investigate antifungal activity against common fungal pathogens.

- Method : Broth microdilution assays were used to determine minimum inhibitory concentrations (MICs).

- Results : All tested molybdenum complexes showed varying levels of antifungal activity, with some exhibiting MIC values lower than standard antifungal agents .

Q & A

Basic Research Questions

Q. What established protocols ensure the synthesis and purity of Molybdenum(6+) tetracosahydrate?

Synthesis typically involves reacting ammonium salts with molybdenum trioxide under controlled pH and temperature. For example, ammonium heptamolybdate tetrahydrate is synthesized by dissolving MoO₃ in aqueous ammonia, followed by crystallization at 20°C to maintain hydration . Purity is verified via:

- X-ray Diffraction (XRD) to confirm crystal structure.

- Thermogravimetric Analysis (TGA) to assess hydration levels.

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify Mo content .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

The molybdenum blue method is widely used for phosphate and arsenate determination, leveraging the compound’s reactivity to form colored complexes. Key steps include:

- Acid digestion of samples to release Mo⁶⁺.

- Reduction with ascorbic acid or SnCl₂ to form Mo(V)-phosphate complexes.

- Spectrophotometric quantification at 880 nm .

For trace metal analysis, ICP-OES/ICP-MS with matrix-matched calibration standards is preferred .

Q. What are the best storage practices to prevent decomposition of this compound?

- Store in airtight containers under inert gas (e.g., N₂) at ≤20°C to avoid hydration loss .

- Avoid exposure to moisture, acids, or reducing agents to prevent hydrolysis or redox reactions.

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported solubility and thermal properties of this compound?

Discrepancies arise from variations in hydration states and experimental conditions. Strategies include:

- Controlled Replication : Standardize solvent purity (e.g., deionized H₂O vs. buffered solutions) and temperature (±0.1°C).

- Validation Techniques : Compare data from multiple methods (e.g., differential scanning calorimetry for melting points, gravimetric analysis for solubility) .

- Computational Modeling : Use software like COSMOtherm to predict phase behavior under varying conditions.

Q. What strategies optimize the catalytic efficiency of this compound in oxidation reactions?

- Ligand Design : Tridentate ligands (e.g., thiosemicarbazones) enhance stability and electron transfer in dioxomolybdenum(VI) complexes .

- Reaction Tuning : Adjust pH (optimal range: 2–4) and temperature (40–60°C) to balance activity and decomposition.

- In Situ Characterization : Employ Raman spectroscopy to monitor intermediate species during catalysis.

Q. How does this compound interact with biological systems, and what considerations apply to in vitro studies?

- Cofactor Roles : Mo⁶⁺ is essential in enzymes like xanthine oxidase. Studies require mimicking physiological pH (7.4) and avoiding reducing agents (e.g., glutathione) that alter oxidation states .

- Toxicity Mitigation : Use chelators (e.g., tetrathiomolybdate) to control free Mo⁶⁺ levels and prevent nonspecific binding .

- Cell Culture Compatibility : Pre-test compound stability in media (e.g., DMEM) to avoid precipitation .

Q. Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in spectroscopic data for this compound complexes?

- Baseline Correction : Account for solvent absorption (e.g., H₂O bands in IR) using background subtraction.

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to distinguish ligand-specific peaks from noise .

- Cross-Validation : Compare UV-Vis, NMR, and XRD data to confirm structural assignments .

Q. What methodologies resolve conflicting reports on the compound’s redox behavior?

Properties

IUPAC Name |

diazanium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUPEJJSWDHEBO-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

[NH4]2MoO4, H8MoN2O4 | |

| Record name | Ammonium orthomolybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_orthomolybdate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051654 | |

| Record name | Ammonium molybdate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium molybdate is a white to greenish-yellow solid. Sinks and mixes with water. (USCG, 1999), Liquid, White lumps or powder; Partially soluble in water; [MSDSonline] | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.4 at 68 °F 2.398 (USCG, 1999) - Denser than water; will sink | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

12027-67-7, 13106-76-8 | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diammonium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium molybdate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium molybdate(VI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.